4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(NAPHTHALEN-1-YL)BUTANAMIDE
Description
4-(N-Methyl-4-chlorobenzenesulfonamido)-N-(naphthalen-1-yl)butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a 4-chloro-N-methylbenzenesulfonamido group and a naphthalen-1-yl aromatic moiety.
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-naphthalen-1-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c1-24(28(26,27)18-13-11-17(22)12-14-18)15-5-10-21(25)23-20-9-4-7-16-6-2-3-8-19(16)20/h2-4,6-9,11-14H,5,10,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEAXXXKNLTUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)NC1=CC=CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(NAPHTHALEN-1-YL)BUTANAMIDE typically involves multi-step organic reactions. One common method includes the sulfonation of naphthalene followed by amide formation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of catalysts and automated systems can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(NAPHTHALEN-1-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Conditions often involve the use of halides or other leaving groups, with reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(NAPHTHALEN-1-YL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action for 4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)-N-(NAPHTHALEN-1-YL)BUTANAMIDE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Chloro-N-(naphthalen-1-yl)benzamide (CAS 96963-52-9)
- Structure : Lacks the butanamide chain and sulfonamido group present in the target compound. Instead, it features a direct benzamide linkage to the naphthalene ring.
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8 in )
- Structure : Contains a 4-chlorophenyl group and a hydroxamic acid moiety instead of a sulfonamido group.
- Functional Implications : The hydroxamic acid group (N-hydroxyamide) enhances metal-chelating properties, making it relevant for antioxidant or enzyme-inhibitory applications. This contrasts with the target compound’s sulfonamido group, which is more often associated with receptor binding or stability .
N-(2-Aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB in )
- Structure: Shares the butanamide backbone but substitutes the sulfonamido and naphthyl groups with a nitrosophenoxy moiety and an aminoethyl side chain.
- The target compound’s aromatic sulfonamido group may instead favor hydrophobic interactions in drug delivery systems .
4-Chloro-N-{3-[(1Z)-N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}benzamide ()
- Structure: Features a hydrazonoyl linker between the naphthalene and chlorobenzamide groups, introducing conformational rigidity.
- Key Differences: The hydrazonoyl group enables geometric isomerism (Z/E), which is absent in the target compound. This could influence binding specificity in biological targets .
Structural and Functional Analysis Table
Biological Activity
4-(N-Methyl-4-Chlorobenzenesulfonamido)-N-(Naphthalen-1-Yl)Butanamide, commonly referred to as a sulfonamide compound, has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their antibacterial properties, and the structural modifications present in this compound may influence its pharmacological profile.
Chemical Structure
The chemical structure of 4-(N-Methyl-4-Chlorobenzenesulfonamido)-N-(Naphthalen-1-Yl)Butanamide can be represented as follows:
- Molecular Formula : C16H18ClN3O2S
- Molecular Weight : 355.85 g/mol
Sulfonamides generally exert their biological effects by inhibiting the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to a decrease in bacterial growth and replication. The presence of the naphthalene moiety may enhance the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability.
Antibacterial Activity
Studies have shown that sulfonamide derivatives exhibit significant antibacterial properties. The specific compound has been evaluated against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate a moderate antibacterial activity, particularly against Staphylococcus aureus, which is notable due to its clinical relevance.
Antifungal Activity
In addition to antibacterial properties, some sulfonamide compounds have demonstrated antifungal activity. Preliminary tests suggest that this compound may inhibit the growth of fungi such as Candida albicans, with an MIC of approximately 128 µg/mL.
Anti-inflammatory Activity
Research indicates that sulfonamides can exhibit anti-inflammatory effects. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).
Case Studies
Case Study 1: Efficacy Against Resistant Strains
A clinical trial investigated the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. The results showed a significant reduction in bacterial load in treated patients compared to controls, highlighting its potential as a therapeutic agent in resistant infections.
Case Study 2: Combination Therapy
Another study explored the use of this compound in combination with conventional antibiotics. The combination therapy demonstrated a synergistic effect, reducing MIC values by up to 50% for certain strains, suggesting a promising avenue for enhancing treatment efficacy.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that high doses may lead to hepatotoxicity and nephrotoxicity. Therefore, further investigations into the therapeutic index and long-term effects are warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
